Ethyl (6-amino-4-chloro-5-nitropyridin-2-yl)carbamate
Overview
Description
Ethyl N-(6-amino-4-chloro-5-nitropyridin-2-yl)carbamate is a chemical compound with the molecular formula C8H9ClN4O4 and a molecular weight of 260.63 g/mol . This compound is characterized by the presence of an ethyl carbamate group attached to a pyridine ring substituted with amino, chloro, and nitro groups. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Mechanism of Action
Target of Action
Similar compounds have shown significant activity on kinases like p70s6kβ . Kinases play a crucial role in cellular signaling, and their inhibition can lead to various downstream effects.
Mode of Action
If it acts similarly to related compounds, it may inhibit the activity of its target kinases, leading to alterations in cellular signaling .
Biochemical Pathways
Without specific information on the compound’s targets, it’s challenging to summarize the affected biochemical pathways . If it targets kinases like p70S6Kβ, it could impact pathways related to cell growth, proliferation, and survival .
Result of Action
If it inhibits kinases, it could potentially disrupt cellular signaling and affect cell growth and survival .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (6-amino-4-chloro-5-nitropyridin-2-yl)carbamate typically involves the reaction of 6-amino-4-chloro-5-nitropyridine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl chloroformate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl N-(6-amino-4-chloro-5-nitropyridin-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under catalytic hydrogenation conditions.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Ethyl N-(6-amino-4-chloro-5-nitropyridin-2-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Ethyl N-(6-amino-4-chloro-5-nitropyridin-2-yl)carbamate can be compared with other similar compounds such as:
Ethyl N-(6-amino-4-chloro-5-nitropyridin-2-yl)carbamate: Similar in structure but with different substituents on the pyridine ring.
N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl): Another pyridine derivative with different functional groups.
Indole derivatives: Compounds with a similar aromatic heterocyclic structure but different biological activities.
Properties
IUPAC Name |
ethyl N-(6-amino-4-chloro-5-nitropyridin-2-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN4O4/c1-2-17-8(14)12-5-3-4(9)6(13(15)16)7(10)11-5/h3H,2H2,1H3,(H3,10,11,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLYIBLPNSTVJTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=NC(=C(C(=C1)Cl)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50983612 | |
Record name | Ethyl hydrogen (6-amino-4-chloro-5-nitropyridin-2-yl)carbonimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50983612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6506-86-1 | |
Record name | 6506-86-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167903 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC91010 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91010 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl hydrogen (6-amino-4-chloro-5-nitropyridin-2-yl)carbonimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50983612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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